molecular formula C12H16O B11910430 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B11910430
M. Wt: 176.25 g/mol
InChI Key: CZDKTPNLYRZSOY-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene that have been partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:

2-Ethyl-1-naphthol+H2Pd/CThis compound\text{2-Ethyl-1-naphthol} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} 2-Ethyl-1-naphthol+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one

    Reduction: this compound (if starting from a ketone)

    Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalenes and may confer specific properties that are advantageous in certain applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3

InChI Key

CZDKTPNLYRZSOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(CCCC2)C=C1)O

Origin of Product

United States

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